molecular formula C21H19FN2O2S B2418515 2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034501-03-4

2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2418515
CAS RN: 2034501-03-4
M. Wt: 382.45
InChI Key: SZYDCMMMJQXBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Applications

The compound has been identified as a potential anti-cancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity. The mechanisms of action include intercalation with DNA, inhibition of DNA topoisomerase II, and potential induction of cell death via apoptosis. The compound’s ability to block the cell cycle in the G(2)/M phase further emphasizes its potential as an anticancer agent (Via et al., 2008).

Spectroscopic Properties

Studies have been conducted to understand the electronic absorption, excitation, and fluorescence properties of related compounds. These studies are crucial in determining the interaction of the compound with different solvents and in studying its stability and reactivity under various conditions. The results of these studies have significant implications in material science, especially in the development of sensors and other materials with specific optical properties (Al-Ansari, 2016).

Synthetic Utility

The compound and its derivatives serve as critical intermediates in the synthesis of various heterocyclic systems. The advancement of new synthetic routes for the synthesis of thiophene, oxazole, triazole, pyrimidine, and other systems is an important area of research. The compound's utility in heterocyclic synthesis underscores its importance in medicinal chemistry and drug discovery (Salem et al., 2021).

Hydrogen-Bonding Patterns

Understanding the hydrogen-bonding patterns of compounds is essential for predicting their behavior in biological systems and for drug design. Studies have characterized the title compound’s hydrogen bonding, revealing bifurcated intra- and intermolecular hydrogen bonding which plays a significant role in the stabilization of its structure and affects its reactivity and interaction with other molecules (Balderson et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2S/c22-16-6-8-18(9-7-16)27-14-21(25)24-12-11-17(13-24)26-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYDCMMMJQXBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

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